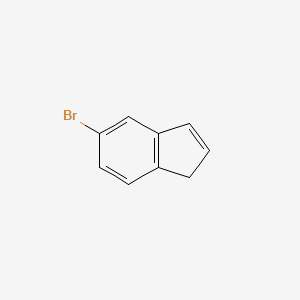

5-bromo-1H-indene

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c10-9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZKSAJLIFPVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372666 | |

| Record name | 5-bromo-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75476-78-7 | |

| Record name | 5-bromo-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 1h Indene and Its Derivatives

Direct Bromination Approaches

Direct bromination methods involve the introduction of a bromine atom onto a pre-existing indene (B144670) or a related saturated system. The regioselectivity and efficiency of these reactions are highly dependent on the specific brominating agent and reaction conditions, which can favor either electrophilic or radical pathways.

Electrophilic Bromination of Indene Systems

Electrophilic bromination is a common method for introducing a bromine atom onto the aromatic ring of the indene system. The position of bromination is directed by the electronic properties of the existing substituents. For instance, the synthesis of 5'-bromo-2',3'-dihydroindene-1'-one involves the electrophilic bromination of indene using bromine in acetic acid, which directs the bromine to the 5-position. vulcanchem.com This is followed by catalytic hydrogenation to saturate the double bond in the five-membered ring. vulcanchem.com Similarly, direct bromination of 1-methyl-2,3-dihydro-1H-indene with molecular bromine (Br₂) in carbon tetrachloride at 0°C selectively yields 7-bromo-1-methyl-2,3-dihydro-1H-indene. vulcanchem.com In this case, the methyl group directs the electrophilic aromatic substitution to the para position. vulcanchem.com

Another approach involves the use of N-bromosuccinimide (NBS) for bromination. For example, bromination of 1-methyl-2,3-dihydro-1H-indene with NBS can be controlled to achieve regioselective bromination at the 7-position. vulcanchem.com The synthesis of 5-Bromo-1H-indene-1,2(3H)-dione can be achieved through the bromination of indene-1,2-dione with bromine or other brominating agents in an inert solvent like dichloromethane (B109758) or chloroform (B151607) at low temperatures to prevent over-bromination.

| Starting Material | Brominating Agent | Product | Reference |

| Indene | Bromine in acetic acid | 5'-Bromo-2',3'-dihydroindene-1'-one | vulcanchem.com |

| 1-Methyl-2,3-dihydro-1H-indene | Br₂ in CCl₄ | 7-Bromo-1-methyl-2,3-dihydro-1H-indene | vulcanchem.com |

| 1-Methyl-2,3-dihydro-1H-indene | NBS | 7-Bromo-1-methyl-2,3-dihydro-1H-indene | vulcanchem.com |

| Indene-1,2-dione | Bromine | This compound-1,2(3H)-dione |

Radical Bromination of Indene Systems

Radical bromination typically occurs at the allylic position of the indene ring system. The direct bromination of indene with molecular bromine under radical conditions, often initiated by azobisisobutyronitrile (AIBN), can lead to allylic bromination at the 2-position. The use of solvents like chloroform or carbon tetrachloride helps to minimize polar byproducts.

N-bromosuccinimide (NBS) is also a widely used reagent for radical bromination. The bromination of indene with NBS in dimethyl sulfoxide (B87167) (DMSO) yields 2-bromoindan-1-ol through a radical mechanism. This intermediate can then be dehydrated to form 2-bromoindene. Similarly, the radical bromination of 5-bromoindanone with NBS in carbon tetrachloride at 77°C produces 3,5-dibromoindene-1-one. High-temperature radical bromination of octahydro-1H-indene can also lead to the formation of various brominated derivatives. metu.edu.trmetu.edu.tr

| Starting Material | Brominating Agent | Product | Reference |

| Indene | Br₂ with AIBN | 2-Bromoindene | |

| Indene | NBS in DMSO | 2-Bromoindan-1-ol | |

| 5-Bromoindanone | NBS in CCl₄ | 3,5-Dibromoindene-1-one | |

| Octahydro-1H-indene | Bromine (high temp.) | Brominated indene derivatives | metu.edu.trmetu.edu.tr |

Annulation and Cyclization Strategies for Substituted Indenes

These methods involve the construction of the indene ring system from acyclic or simpler cyclic precursors. These strategies are particularly useful for synthesizing highly substituted or chiral indene derivatives that are not easily accessible through direct functionalization.

Palladium-Catalyzed Asymmetric Cyclization for Chiral Indenes

Palladium-catalyzed reactions have emerged as powerful tools for the enantioselective synthesis of chiral indenes. researchgate.net One such approach is the palladium-catalyzed asymmetric (4 + 2) dipolar cyclization. This method involves the reaction of π-allyl-Pd 1,4-dipoles with indene-involved ketenes, which are generated in situ. oaepublish.comresearchgate.net This strategy allows for the construction of chiral spiro-indenes containing all-carbon quaternary stereocenters with high enantioselectivity. oaepublish.comresearchgate.net The reaction conditions are typically mild, and a variety of chiral phosphoramidite (B1245037) ligands can be used to induce asymmetry. oaepublish.comresearchgate.net Another strategy involves the palladium-catalyzed intramolecular asymmetric C–H functionalization/cyclization of metallocenes to form indenone derivatives in high yields and excellent enantioselectivity. acs.org

Silver-Catalyzed Annulative Coupling Reactions of Benzyl (B1604629) Alcohols and Alkynes

Silver-catalyzed annulative coupling provides a direct route to 1,2,3-substituted indene derivatives from readily available secondary benzyl alcohols and internal alkynes. oup.comoup.comomu.ac.jp The reaction proceeds efficiently in the presence of a silver catalyst, such as AgSbF₆, under mild conditions. oup.comoup.com The proposed mechanism involves the activation of the C–O bond of the benzyl alcohol by the silver catalyst, followed by annulation with the alkyne and subsequent deprotonation to yield the indene product. oup.com This method offers a straightforward synthesis of polysubstituted indenes. oup.comresearchgate.netresearchgate.net

| Catalyst System | Reactants | Product Type | Reference |

| Silver catalyst (e.g., AgSbF₆) | Secondary benzyl alcohols and internal alkynes | 1,2,3-Substituted indenes | oup.comoup.com |

Iron-Catalyzed Annulative Coupling Reactions of Benzyl Alcohols and Alkynes

Similar to silver catalysis, iron(III) trichloride (B1173362) can also catalyze the annulative coupling of benzylic alcohols with alkynes to produce polysubstituted indenes. researchgate.netresearchgate.net This method is advantageous due to the low cost and ready availability of the iron catalyst. researchgate.netresearchgate.net The reaction proceeds through a tandem mono- and dibenzylation/cyclization sequence under mild conditions. researchgate.netresearchgate.net This approach has been shown to be effective for a range of N-benzylic sulfonamides reacting with various alkynes to afford functionalized indene derivatives with high regioselectivity. researchgate.net

| Catalyst System | Reactants | Product Type | Reference |

| Iron(III) trichloride | Benzylic alcohols and alkynes | Polysubstituted indenes | researchgate.netresearchgate.net |

| Iron(III) trichloride | N-Benzylic sulfonamides and alkynes | Functionalized indenes | researchgate.net |

1,3-Dipolar Cycloaddition Approaches for Indene Derivatives

The indene framework, particularly when functionalized with electron-withdrawing groups, serves as an effective dipolarophile in 1,3-dipolar cycloaddition reactions. This method provides a powerful route to complex spirocyclic systems containing the indene motif. These reactions are often highly regioselective and can proceed under mild conditions to produce novel heterocyclic structures. tandfonline.comresearchgate.net

A notable application involves the reaction of 2-arylidene-1H-indene-1,3(2H)-diones with diazo compounds like 9-diazo-9H-fluorene or diphenyldiazomethane. researchgate.net This cycloaddition proceeds with high regioselectivity to afford novel dispiro[indane-2,3'-pyrazole-5',9''-fluorene] and spiro[indene-2,3'-pyrazole] derivatives in moderate to excellent yields. researchgate.net The choice of solvent significantly impacts the reaction efficiency, with acetonitrile (B52724) often providing the highest yields in shorter reaction times compared to other solvents like dioxane, tetrahydrofuran (B95107) (THF), or ethanol. researchgate.net

Another significant 1,3-dipolar cycloaddition strategy is the one-pot, three-component reaction of azomethine ylides with indene-based dipolarophiles. tandfonline.comresearchgate.net For instance, azomethine ylides, generated in situ from isatin (B1672199) and an amino acid, react with 1,3-indandione (B147059) derivatives to create complex spiro-indoline/indene structures. tandfonline.com Similarly, hydrogen-bond-assisted azomethine ylides can be reacted with β-nitrostyrenes to synthesize highly substituted pyrrolidin-2-ylidene derivatives of 1H-indene-1,3(2H)-dione. nih.gov These methods highlight the versatility of the indene core in constructing diverse and complex molecular architectures. tandfonline.comnih.gov

| Dipole | Dipolarophile | Solvent | Yield | Product Class | Ref |

| 9-Diazo-9H-fluorene | 2-(4-Nitrobenzylidene)-1H-indene-1,3(2H)-dione | Acetonitrile | 96% | Dispiro[indane-pyrazole-fluorene] | researchgate.net |

| 9-Diazo-9H-fluorene | 2-(4-Nitrobenzylidene)-1H-indene-1,3(2H)-dione | Dioxane | 63% | Dispiro[indane-pyrazole-fluorene] | researchgate.net |

| 9-Diazo-9H-fluorene | 2-(4-Nitrobenzylidene)-1H-indene-1,3(2H)-dione | Methylene (B1212753) Chloride | 70% | Dispiro[indane-pyrazole-fluorene] | researchgate.net |

| Azomethine Ylide | Ninhydrin / Ethynyl Azaindole | Not Specified | 69% | Spiro[indene-pyrrole] | tandfonline.com |

Iodine-Mediated Cyclization in Spiro Indene Synthesis

Iodine plays a crucial role as a promoter and mediator in the synthesis of spiro indene compounds. It can initiate cascade cyclizations, leading to the efficient construction of complex spirocyclic frameworks. nih.govacs.org These reactions often proceed through an iodination-initiated intramolecular cyclization process, showcasing iodine's ability to activate alkynes and other functional groups. acs.orgbeilstein-journals.org

One effective method involves the iodine-promoted cascade cyclization of 2-(3-hydroxy-3,3-diarylprop-1-yn-1-yl)benzoates. This reaction, conducted at room temperature, yields substituted 2-iodo-spiro[indene-1,1'-isobenzofuran]-3'-ones. nih.gov The resulting iodo-spiroindenes are valuable intermediates that can undergo further functionalization through palladium-catalyzed cross-coupling reactions. nih.gov

In a different approach, diiodinated all-carbon spirobiindene derivatives have been synthesized from propargyl alcohol-tethered alkylidenecyclopropanes using molecular iodine. acs.org The proposed mechanism involves an initial iodination of the alkene, followed by ring-opening and a cascade of intramolecular enyne cyclization and electrophilic aromatic substitution. acs.org Hypervalent iodine reagents have also been employed to synthesize spirocyclic scaffolds, further expanding the utility of iodine in this area of synthesis. beilstein-journals.org

| Starting Material | Reagent | Product Type | Key Feature | Ref |

| 2-(3-Hydroxy-3,3-diarylprop-1-yn-1-yl)benzoates | Iodine (I₂) | 2-Iodo-spiro[indene-1,1'-isobenzofuran]-3'-ones | Cascade cyclization at room temperature | nih.gov |

| Propargyl alcohol-tethered alkylidenecyclopropanes | Iodine (I₂) | Diiodinated all-carbon spirobiindene derivatives | Cascade enyne cyclization and electrophilic substitution | acs.org |

| Aryl alkynes | Bis(iodoarene)/mCPBA | Spirolactones | In situ generation of active hypervalent iodine species | beilstein-journals.org |

Advanced Functionalization Techniques

Modern synthetic chemistry offers powerful tools for the precise modification of molecular skeletons. These advanced techniques allow for the functionalization of the indene core in ways that are difficult to achieve through traditional methods.

Photoredox-Enabled Functionalized Carbon-Atom Insertion for Ring Expansion

A significant breakthrough in the functionalization of indenes is the development of a photoredox-enabled ring expansion reaction that converts indenes into substituted naphthalenes. idw-online.deresearchgate.netnih.gov This "skeletal editing" technique involves the insertion of a single, functionalized carbon atom into the indene's five-membered ring, expanding it to a six-membered ring. idw-online.dersc.org

The reaction is driven by visible light and employs a photocatalyst, such as a ruthenium complex, to activate a masked carbyne equivalent, like an α-iodonium diazo compound. researchgate.netrsc.org This process generates a radical carbyne precursor that facilitates the insertion of a carbon atom bearing a wide variety of functional groups, including esters, nitriles, ketones, sulfones, and even a trifluoromethyl group. researchgate.netnih.gov Computational studies suggest the reaction proceeds via a radical chain mechanism initiated by the addition of a diazomethyl radical to the indene. idw-online.de This methodology provides a powerful tool for the late-stage manipulation of molecular scaffolds and has been applied to molecules of pharmaceutical relevance. researchgate.netnih.gov

| Indene Substrate | Carbon Source (Masked Carbyne) | Functional Group Inserted | Yield | Ref |

| 1H-Indene | α-Iodonium diazo compound | Ester (-CO₂Et) | 81% | researchgate.net |

| 1H-Indene | α-Iodonium diazo compound | Nitrile (-CN) | 65% | researchgate.net |

| 1H-Indene | α-Iodonium diazo compound | Trifluoromethyl (-CF₃) | 51% | researchgate.net |

| 1H-Indene | α-Iodonium diazo compound | Sulfone (-SO₂Ph) | 71% | researchgate.net |

| 1H-Indene | α-Iodonium diazo compound | Phosphate Ester (-PO(OEt)₂) | 72% | researchgate.net |

Sustainable and Green Synthesis Initiatives for Indene Compounds

In line with the principles of green chemistry, significant efforts are being made to develop more sustainable and environmentally benign methods for the synthesis of indene compounds. ispe.orgijsetpub.comresearchgate.net These initiatives focus on reducing waste, minimizing energy consumption, and replacing hazardous substances with eco-friendly alternatives. ijsetpub.comresearchgate.net

Other green approaches include the use of task-specific ionic liquids as catalysts for one-pot, multi-component reactions to build spiro-indene derivatives, which minimizes waste and simplifies procedures. springerprofessional.de The overarching goals of these initiatives are to design synthetic routes with high atom economy, utilize renewable feedstocks, and employ catalytic processes to enhance efficiency and reduce the environmental footprint of chemical manufacturing. ispe.orgijsetpub.com

| Synthesis | Traditional Solvent | Green Solvent | Overall Yield (Traditional) | Overall Yield (Green) | Ref |

| Dimethindene | VOCs (e.g., Et₂O) | 2-MeTHF | 10% | 22% | mdpi.com |

| Dimethindene | VOCs (e.g., Et₂O) | CPME | 10% | 21% | mdpi.com |

Multistep Synthetic Routes to this compound Precursors and Analogs

This compound is a valuable precursor for the synthesis of more complex molecules and functional materials. biosynth.com Its synthesis and the synthesis of its analogs often involve multistep routes that build upon core aromatic structures.

A direct precursor, this compound-1,2(3H)-dione, can be prepared through the controlled bromination of indene-1,2-dione using a suitable brominating agent in an inert solvent. The bromine atom on such indene systems is reactive and can be replaced via nucleophilic substitution, making it a key handle for further derivatization.

Modern synthetic methods provide sophisticated routes to functionalized bromo-indene analogs. For example, ethyl this compound-3-carboxylate can be synthesized from a 1-diazonaphthalen-2(1H)-one precursor through a visible-light-promoted Wolff rearrangement, affording the product in good yield. rsc.org Furthermore, this compound itself can be used as a starting material to create other analogs. A notable reaction is its conversion to 5-methyl-1H-indene via a nickel-catalyzed coupling with methylmagnesium bromide. chemicalbook.com The development of these multistep sequences is crucial for accessing a wide range of indene-based structures for various applications. acs.org

| Precursor/Starting Material | Key Transformation | Product | Ref |

| Indene-1,2-dione | Bromination | This compound-1,2(3H)-dione | |

| Diazonaphthalen-2(1H)-one derivative | Visible-Light Promoted Wolff Rearrangement | Ethyl this compound-3-carboxylate | rsc.org |

| This compound | Nickel-catalyzed coupling with Grignard reagent | 5-Methyl-1H-indene | chemicalbook.com |

| 2-Ethynyl-N-methylaniline derivatives | Transition-metal-free Michael addition/cyclization | Methyl 3-Amino-1-(indol-3-yl)-1H-indene-2-carboxylates | acs.org |

Reactivity and Reaction Mechanisms of 5 Bromo 1h Indene

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 5-bromo-1H-indene is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The reaction typically proceeds via a two-step mechanism: initial attack by the electrophile on the electron-rich π-system to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. youtube.com

For this compound, the bromine atom, being an ortho-, para-directing deactivator, influences the position of incoming electrophiles. Common EAS reactions applicable to this compound include:

Halogenation: Further bromination or chlorination can be achieved using reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.com

Nitration: The introduction of a nitro group (-NO₂) is accomplished with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ with dissolved SO₃) introduces a sulfonic acid group (-SO₃H).

The presence of the fused ring and the existing bromine atom complicates the prediction of precise regioselectivity, which can lead to a mixture of substituted products.

Nucleophilic Substitution Reactions

The bromine atom attached to the aromatic ring of this compound can be displaced by various nucleophiles, although this typically requires more forcing conditions than aliphatic nucleophilic substitutions. The reactivity of the C-Br bond allows for the introduction of a wide range of functional groups. Common nucleophiles that can be used include amines and thiols, often in polar solvents at elevated temperatures.

A notable example involves the synthesis of indole-substituted indenes, where the reaction proceeds through a sequence of Michael addition, intramolecular cyclization, and ultimately a silica (B1680970) gel-promoted nucleophilic substitution to afford the final product. acs.org This highlights how the indene (B144670) core can participate in tandem reactions that culminate in the substitution of the bromine atom.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation, and this compound serves as an excellent substrate for these transformations. researchgate.net The carbon-bromine bond is readily activated by transition metal catalysts, particularly palladium complexes.

Palladium-catalyzed reactions are central to the functionalization of this compound. The versatility of these methods allows for the coupling of the indene core with a wide variety of partners. Key examples include:

Suzuki-Miyaura Coupling: This reaction couples this compound with organoboron compounds (boronic acids or esters) to form new C-C bonds. researchgate.netresearchgate.net It is widely used for creating biaryl structures or attaching alkyl/alkenyl groups.

Heck-Mizoroki Coupling: This reaction involves the coupling of this compound with alkenes to form substituted alkenes. researchgate.net

Sonogashira Coupling: This method is used to form a C-C bond between this compound and a terminal alkyne, providing access to alkynylated indenes. researchgate.netmdpi.com

These reactions typically employ a palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), often in the presence of a phosphine (B1218219) ligand and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent like dioxane or dimethoxyethane (DME). nih.govresearchgate.netbeilstein-journals.org Cascade reactions, where multiple bonds are formed in a single pot, can also be designed to synthesize complex polycyclic indene analogues. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Reagents Example | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkenyl Boronic Acid | Pd(dppf)Cl₂, K₂CO₃, DME | Aryl/Alkenyl-substituted Indene |

| Heck-Mizoroki | Alkene | Pd(OAc)₂, PPh₃, Base | Alkenyl-substituted Indene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted Indene |

The Suzuki-Miyaura coupling reaction is a particularly robust method for the elaboration of the this compound scaffold. A primary application is the synthesis of complex heteroaryl compounds, which are prevalent motifs in biologically active molecules. nih.gov By coupling this compound with various heteroaryl boronic acids, novel molecular architectures can be constructed. For example, reacting this compound with N-Boc-2-pyrroleboronic acid or 2-thiopheneboronic acid using a palladium catalyst provides a direct route to 5-(pyrrol-2-yl)-1H-indene and 5-(thiophen-2-yl)-1H-indene derivatives, respectively. nih.govresearchgate.net This methodology offers an efficient pathway to functionalized indenes that are valuable intermediates in medicinal chemistry and materials science. researchgate.netnih.gov

Table 2: Example of a Suzuki Coupling Reaction

| Indene Substrate | Boronic Acid Partner | Catalyst System | Product |

|---|

Palladium-Catalyzed Cross-Coupling Reactions

Reduction and Oxidation Reactions of the Indene Core

The reactivity of this compound is not limited to the C-Br bond; the indene core itself can undergo reduction and oxidation.

Reduction: The double bond within the five-membered ring of this compound can be selectively hydrogenated. This reduction converts the indene core into an indane core, yielding 5-bromoindan. This transformation is typically achieved using catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or with reducing agents like sodium borohydride (B1222165) in the presence of a suitable catalyst. evitachem.com

Oxidation: The indene core can be oxidized to introduce carbonyl functionalities. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the formation of 5-bromo-substituted indanones. evitachem.com For instance, research has shown that indole-substituted indenes can be readily converted into the corresponding indanone (ketone) and subsequently reduced to an indanol (alcohol), demonstrating the synthetic utility of these redox transformations on the indene framework. acs.org

Pericyclic and Cycloaddition Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. unina.it The conjugated π-system of the indene core makes it a potential participant in such transformations, particularly cycloaddition reactions. chemistrydocs.com

In a cycloaddition, two independent π-systems combine to form a new ring. unina.it The double bond of the five-membered ring in this compound can act as a dipolarophile in 1,3-dipolar cycloadditions or as a dienophile in [4+2] Diels-Alder reactions. chemistrydocs.com The feasibility and stereochemical outcome of these reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules and Frontier Molecular Orbital (FMO) theory. chemistrydocs.comcdmf.org.br For example, in a 1,3-dipolar cycloaddition, the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the indene's double bond (or vice versa). cdmf.org.br While these reactions are theoretically plausible for the indene system, specific examples involving this compound as a substrate are not extensively documented in the literature surveyed. However, related heterocyclic systems like 5-bromo-isatin have been shown to undergo 1,3-dipolar cycloaddition reactions, suggesting the potential for similar reactivity in the indene family. researchgate.net

Metal-Mediated Transformations Involving the Bromine Moiety

The bromine atom attached to the aromatic ring of this compound is a key handle for a variety of metal-catalyzed cross-coupling reactions. These transformations are fundamental for constructing more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds at the C-5 position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as an arylboronic acid. While direct studies on this compound are not extensively detailed in the provided literature, the reactivity is analogous to other bromo-aromatic compounds like bromoindazoles and bromoindanones. nih.govsemanticscholar.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. semanticscholar.orgresearchgate.net The choice of catalyst, ligand, and base is crucial for reaction efficiency. For instance, Pd(dppf)Cl₂ has been shown to be an effective catalyst for the Suzuki coupling of bromoindazoles. nih.govresearchgate.net

Heck Reaction: The Heck reaction facilitates the vinylation of this compound by coupling it with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.org The catalytic cycle typically involves the oxidative addition of this compound to Pd(0), followed by migratory insertion of the alkene and β-hydride elimination to afford the substituted indene product. libretexts.org Intramolecular versions of the Heck reaction have been used to construct complex polycyclic systems from precursors containing both a vinyl bromide and an indene moiety. researchgate.net

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling this compound with a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.orgnih.gov Copper-free Sonogashira protocols have also been developed, often employing specific ligands or bases to facilitate the coupling. nih.govpitt.edu This method is instrumental in synthesizing conjugated systems incorporating the indene framework. researchgate.net

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the premier method. It couples this compound with various primary or secondary amines using a palladium catalyst and a strong, bulky base. libretexts.orgresearchgate.net The selection of the phosphine ligand is critical and defines the scope and efficiency of the reaction. rsc.org This transformation has been successfully applied to related bromo-indene derivatives to produce N-arylated products. vulcanchem.comnih.gov The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and finally, reductive elimination to form the arylamine product. libretexts.org

Interactive Table: Summary of Metal-Mediated Transformations

| Reaction Type | Reactants | Typical Catalyst/Ligand | Key Mechanistic Steps | Product Type |

| Suzuki-Miyaura | This compound, Arylboronic Acid | Pd(dppf)Cl₂, Pd(OAc)₂ nih.govsemanticscholar.org | Oxidative Addition, Transmetalation, Reductive Elimination semanticscholar.org | 5-Aryl-1H-indene |

| Heck Reaction | This compound, Alkene | Pd(OAc)₂, PPh₃ beilstein-journals.org | Oxidative Addition, Migratory Insertion, β-Hydride Elimination libretexts.org | 5-Vinyl-1H-indene |

| Sonogashira | This compound, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI wikipedia.orgresearchgate.net | Oxidative Addition, Transmetalation (Cu), Reductive Elimination pitt.edu | 5-Alkynyl-1H-indene |

| Buchwald-Hartwig | This compound, Amine | Pd₂(dba)₃, Biaryl Phosphine Ligands researchgate.netrsc.org | Oxidative Addition, Amine Binding/Deprotonation, Reductive Elimination libretexts.org | 5-Amino-1H-indene |

Radical Reactions and Their Mechanisms

While metal-mediated reactions at the bromine site are prevalent, the indene scaffold itself can participate in radical transformations. The most susceptible positions are the allylic protons at the C-1 position due to the resonance stabilization of the resulting indenyl radical.

High-temperature bromination studies on the saturated analogue, octahydro-1H-indene, provide mechanistic insights into how radical processes can occur on the indene core. metu.edu.tr The reaction proceeds via initial free-radical bromination, likely involving hydrogen abstraction, followed by dehydrobromination to introduce unsaturation. Subsequent allylic bromination then occurs on the newly formed double bonds. metu.edu.tr

For this compound, a plausible radical reaction mechanism would be initiated by a radical initiator (e.g., light or a chemical initiator like AIBN) to generate a bromine radical or another radical species. This radical would then preferentially abstract one of the allylic hydrogens from the C-1 position of the indene ring.

The proposed mechanism involves the following steps:

Initiation: A radical initiator generates a reactive radical species.

Propagation:

The initiator radical abstracts a hydrogen atom from the C-1 position of this compound, forming a resonance-stabilized indenyl radical.

This indenyl radical can then react with a molecule like Br₂ or another radical source to form a new C-Br bond at the C-1 position, regenerating a bromine radical to continue the chain reaction.

Termination: Two radical species combine to form a stable, non-radical product.

Interactive Table: Proposed Mechanism for Radical Bromination at C-1

| Step | Description | Schematic Representation |

| Initiation | Formation of bromine radicals from Br₂ via heat or light. | Br₂ → 2 Br• |

| Propagation 1 | Abstraction of an allylic hydrogen from C-1 of this compound by a bromine radical, forming the resonance-stabilized indenyl radical. | C₉H₇Br + Br• → C₉H₆Br• + HBr |

| Propagation 2 | The indenyl radical reacts with a molecule of Br₂ to yield 1,5-dibromo-1H-indene and a new bromine radical. | C₉H₆Br• + Br₂ → C₉H₆Br₂ + Br• |

| Termination | Combination of any two radical species to terminate the chain reaction. | Br• + Br• → Br₂ C₉H₆Br• + Br• → C₉H₆Br₂ |

Skeletal Editing Transformations and Their Mechanistic Insights

Skeletal editing is an advanced synthetic strategy that involves the precise insertion, deletion, or swapping of atoms within a molecule's core structure. bioascent.comd-nb.info This powerful technique allows for the conversion of one molecular scaffold into another, providing rapid access to diverse chemical structures. The indene framework has been shown to be a suitable substrate for skeletal editing, particularly for ring expansion reactions to generate naphthalenes. bioascent.comresearchgate.net

A key transformation is the one-carbon atom insertion into the five-membered ring of the indene to produce a six-membered naphthalene (B1677914) ring. One innovative method to achieve this is through a photoredox-enabled ring expansion. bioascent.com This process utilizes radical carbyne precursors that, under visible light irradiation, generate a carbyne intermediate. This highly reactive species then inserts into the indene skeleton. bioascent.com The reaction demonstrates broad functional group tolerance, accommodating both electron-withdrawing and electron-donating groups.

Another approach involves a transition-metal-free skeletal editing of indene using a specifically designed hypervalent iodine(III) reagent bearing a difluorodiazo group. rsc.org Under mild basic conditions at room temperature, this reagent facilitates a ring expansion to produce 2-(difluoromethyl)naphthalene (B2912400) derivatives. The mechanism likely involves the formation of a difluorocarbene that adds to the indene double bond, followed by a rearrangement cascade that results in the expanded naphthalene ring system.

These skeletal editing methods represent a frontier in synthetic chemistry, enabling the transformation of the this compound core into more complex and functionally diverse polycyclic aromatic systems.

Interactive Table: Skeletal Editing of the Indene Core

| Transformation | Reagents/Conditions | Mechanistic Hallmark | Product Scaffold | Reference |

| Photoredox Ring Expansion | Indene, Radical Carbyne Precursor, Visible Light Photocatalyst | Generation of a reactive carbyne intermediate for C-atom insertion. | Naphthalene | bioascent.com |

| Difluoromethylation Ring Expansion | Indene, Iodonium Difluorodiazo Reagent, Base | Metal-free generation of difluorocarbene followed by rearrangement. | 2-(Difluoromethyl)naphthalene | rsc.org |

| Nitrogen Atom Insertion | Indole (B1671886) (related scaffold), Oxidizing Agent (e.g., Pb(OAc)₄), N-aminophthalimide | Stepwise oxidative aziridination followed by rearrangement and deprotection. | Quinazoline | d-nb.info |

Advanced Spectroscopic and Computational Characterization of 5 Bromo 1h Indene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 5-bromo-1H-indene and its derivatives, NMR provides precise information about the proton and carbon environments, enabling unambiguous confirmation of its isomeric structure.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of Ethyl this compound-3-carboxylate, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, the protons on the indene (B144670) ring system exhibit characteristic signals. rsc.org The bromine atom at the C-5 position and the ethyl carboxylate group at the C-3 position significantly influence the chemical shifts of the aromatic and vinylic protons through their electronic effects.

Table 1: ¹H NMR Data for Ethyl this compound-3-carboxylate rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 8.19 | d | 1.8 |

| H-2 | 7.47 | t | 1.8 |

| Aromatic H | 7.38 – 7.36 | m | - |

| Aromatic H | 7.32 (dd) | dd | 8.2, 1.8 |

| -OCH₂CH₃ | 4.39 | q | 7.1 |

| H-1 | 3.53 | d | 1.8 |

| -OCH₂CH₃ | 1.41 | t | 7.1 |

Note: This data is for Ethyl this compound-3-carboxylate, as a representative example of a this compound system.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. For Ethyl this compound-3-carboxylate, the ¹³C NMR spectrum shows distinct resonances for each carbon atom, with their chemical shifts influenced by hybridization and the electronic environment. rsc.org

The carbon atom bonded to bromine (C-5) is readily identified by its chemical shift and the characteristic C-Br coupling, although this is not always resolved. Its resonance is found in the aromatic region, typically around δ 120.6 ppm. rsc.org The carbonyl carbon of the ester group appears significantly downfield (δ 163.7 ppm), while the other aromatic and vinylic carbons resonate between δ 125 and 146 ppm. The sp³-hybridized methylene (B1212753) carbon (C-1) is found further upfield at approximately δ 38.2 ppm. rsc.org

Table 2: ¹³C NMR Data for Ethyl this compound-3-carboxylate rsc.org

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 163.7 |

| C-7a | 145.6 |

| C-3 | 142.8 |

| C-3a | 142.1 |

| C-2 | 135.7 |

| C-6 | 128.4 |

| C-7 | 125.7 |

| C-4 | 125.1 |

| C-5 | 120.6 |

| -OC H₂CH₃ | 60.7 |

| C-1 | 38.2 |

| -OCH₂C H₃ | 14.4 |

Note: This data is for Ethyl this compound-3-carboxylate, as a representative example of a this compound system.

Advanced 2D NMR Techniques (e.g., APT, COSY)

To overcome the complexities of 1D spectra and confirm structural assignments, advanced 2D NMR techniques are employed. For brominated indene systems, these experiments are invaluable. researchgate.net

Attached Proton Test (APT): The APT experiment is used to differentiate between carbon signals based on the number of attached protons. Quaternary carbons (C) and methylene carbons (CH₂) typically show positive peaks, while methyl (CH₃) and methine (CH) carbons show negative peaks. This technique is crucial for distinguishing between the various sp²-hybridized carbons in the this compound ring system. researchgate.net

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. Cross-peaks in the 2D spectrum connect coupled protons, allowing for the mapping of proton connectivity throughout the molecule. This is particularly useful for assigning the protons on both the five-membered and six-membered rings of the indene core. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides the definitive solid-state conformation and packing of a molecule. Although a crystal structure for the parent this compound is not publicly documented, analysis of closely related derivatives like 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione offers significant insight into the molecular geometry and intermolecular forces that govern the crystal lattice of bromo-indene systems. iucr.org

In the crystal structure of this derivative, the indene moiety is nearly planar, a characteristic feature of the fused ring system. The analysis reveals how molecules arrange themselves in the crystal, which is dictated by non-covalent interactions. Key interactions observed include:

Hydrogen Bonding: In derivatives containing suitable functional groups (like hydroxyls), strong intermolecular O-H···O hydrogen bonds can form, often leading to the formation of dimers or extended chains. iucr.org

π–π Stacking: The planar aromatic rings of the indene system facilitate π–π stacking interactions, where the rings of adjacent molecules align face-to-face or in an offset fashion. These interactions are a significant cohesive force in the crystal lattice, with centroid-to-centroid distances typically in the range of 3.5 Å. iucr.org

These crystallographic studies confirm the planarity of the indene core and highlight the important role of intermolecular forces in the solid-state assembly of its brominated derivatives.

Computational Chemistry and Molecular Modeling

Computational methods, particularly those based on quantum mechanics, provide a powerful tool for understanding the intrinsic properties of molecules like this compound, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard computational method for investigating the electronic structure and predicting the reactivity of organic molecules. researchgate.net For this compound systems, DFT calculations, often using the B3LYP functional, can be used to determine several key properties. acs.org

Optimized Geometry: DFT calculations can predict the lowest energy conformation of the molecule, providing bond lengths, bond angles, and dihedral angles that can be compared with experimental X-ray data if available.

Electronic Properties: A primary output of DFT is the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. researchgate.net

Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps can be generated from DFT calculations to visualize the electron density distribution around the molecule. These maps reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of reactivity. For this compound, the MEP would show negative potential around the π-system of the rings and positive potential near the hydrogen atoms, while the bromine atom would influence the local electronic distribution. researchgate.net

These computational insights are crucial for rationalizing observed chemical behavior and for designing new synthetic pathways involving this compound and its derivatives.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is crucial for predicting and understanding the chemical reactivity of a compound, particularly its electrophilic and nucleophilic sites. scispace.com The MEP map is plotted onto the constant electron density surface of a molecule, where different colors represent varying electrostatic potential values. Typically, red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack), and green represents areas of neutral potential. scispace.com

In the context of indene derivatives, MEP analysis helps in identifying the reactive sites within the molecule. nih.govresearchgate.net For instance, studies on related heterocyclic systems show that negative potential regions are often localized on heteroatoms like oxygen or nitrogen, while positive potentials are found around hydrogen atoms. scispace.com In a this compound system, the bromine atom, due to its electronegativity, along with the π-electron cloud of the aromatic ring, would significantly influence the MEP. The regions around the bromine and the fused benzene (B151609) ring would likely exhibit negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the cyclopentadiene (B3395910) moiety would be characterized by positive potential.

Computational studies using Density Functional Theory (DFT), often at the B3LYP/6-31G(d) level or higher, are employed to calculate and generate MEP maps. scispace.comnih.gov These maps provide critical insights into intermolecular interactions, such as hydrogen bonding, which are vital in biological recognition processes. scispace.com For example, in a study on 2-(4-(substituted) arylidene)-1H-indene-1,3-dione derivatives, MEP maps were used to analyze the electron distribution and predict sites for corrosion inhibition. researchgate.net

The table below illustrates hypothetical MEP values for key regions of an indene derivative, highlighting the potential for electrophilic and nucleophilic interactions.

| Molecular Region/Atom | Electrostatic Potential (a.u.) | Implied Reactivity |

| Carbonyl Oxygen (if present) | -0.0441 | Nucleophilic Site (Electron Rich) |

| Aromatic Ring (π-system) | -0.0210 | Nucleophilic Site |

| Hydrogen on C-H Bond | +0.0420 | Electrophilic Site (Electron Poor) |

| Bromine Atom | -0.0350 | Nucleophilic Site |

This table is illustrative, based on findings for similar compounds. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neliti.com This method is instrumental in drug discovery and development for predicting the activity of new chemical entities and optimizing lead compounds. nih.gov A QSAR study involves calculating various molecular descriptors for a set of molecules with known activities and then using statistical methods to build a predictive model. neliti.comnih.gov

For a series of this compound derivatives, a QSAR study would begin by defining a dataset of compounds with measured biological activity (e.g., inhibitory concentration, IC50). neliti.com The 2D or 3D structures of these derivatives would be used to calculate a wide range of descriptors. nih.gov These descriptors fall into several categories:

Electronic Descriptors: Derived from quantum chemical calculations (e.g., DFT), these include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), chemical hardness, softness, and dipole moment. nih.gov

Topological Descriptors: These describe the atomic connectivity and shape of the molecule, such as the Wiener index, Balaban indices, and molecular connectivity indices (χ). nih.gov

Physicochemical Descriptors: These include properties like the partition coefficient (LogP), molar refractivity (MR), and molecular weight. nih.gov

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or more advanced techniques like Artificial Neural Networks (ANN) are used to generate a model. neliti.com The goal is to create an equation that relates a combination of these descriptors to the biological activity (often expressed as pIC50, the negative logarithm of the IC50). nih.gov For example, a study on indomethacin (B1671933) derivatives yielded a model where descriptors for the index of refraction and electronegativity were significant for predicting activity. nih.gov A similar approach for this compound derivatives could reveal which structural features are crucial for a specific biological effect.

| Descriptor Type | Example Descriptor | Significance in QSAR Models |

| Electronic | HOMO Energy | Relates to the ability to donate electrons. |

| Electronic | LUMO Energy | Relates to the ability to accept electrons. |

| Topological | Wiener Index (W) | Describes molecular branching and size. nih.gov |

| Topological | Balaban Index (J) | A distance-based topological index. nih.gov |

| Physicochemical | LogP | Measures lipophilicity, affecting membrane permeability. nih.gov |

| Physicochemical | Molar Refractivity (MR) | Relates to molecular volume and polarizability. nih.gov |

The reliability and predictive power of the developed QSAR models are assessed through rigorous validation techniques, such as cross-validation (e.g., leave-one-out). neliti.comnih.gov A statistically robust QSAR model can then be used to guide the synthesis of new derivatives with potentially enhanced activity.

Conformational Analysis of Indene Derivatives

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. This analysis is fundamental to understanding a molecule's stability, reactivity, and biological function. For indene derivatives, conformational preferences are determined using a combination of experimental techniques like X-ray diffraction and NMR spectroscopy, and theoretical methods such as quantum chemistry calculations. mdpi.comnih.gov

Studies on various indene derivatives have revealed key conformational features. For example, research on 2-acyl-indenes demonstrated that the conformation is determined by the interplay between the carbonyl group and the indene ring. rsc.org For 2-formyl- and 2-acetyl-indene, a planar conformation with the C=O bond oriented s-trans relative to the internal double bond of the indene ring was found to be preferred. rsc.org In more complex derivatives, such as cyclododeceno[b]indene, quantum chemistry calculations and X-ray analysis showed that the large cyclododecene (B75492) ring adopts a preferred [1ene2333] conformation, and this preference is not significantly influenced by substituents on the aromatic ring. mdpi.comnih.gov

In amino-indane derivatives, which are structurally related to indenes, conformational analysis is crucial for understanding their interaction with biological receptors. Studies have shown that specific chair-like conformations can be biologically more active. The saturated five-membered ring in indane derivatives is not planar and can adopt envelope or twist conformations, which influences the orientation of substituents.

Computational methods are essential for mapping the potential energy surface of a molecule as a function of its torsional angles, allowing for the identification of energy minima corresponding to stable conformers. ontosight.ai The table below summarizes key findings from conformational analyses of different indene systems.

| Indene Derivative | Method(s) Used | Key Conformational Finding | Reference |

| 2-Acetyl-indene | Theoretical Treatment | Planar conformation with C=O s-trans to the ring's double bond. | rsc.org |

| 2-(p-methoxybenzoyl)-indene | Theoretical Treatment | Phenyl and indene rings are twisted relative to the carbonyl plane. | rsc.org |

| Cyclododeceno[b]indene | X-ray, NMR, Quantum Calculations | The cyclododecene moiety adopts a preferred [1ene2333] conformation. | mdpi.comnih.gov |

| trans-1-phenyl-2-aminoindane | Chem-X, Energy Minimization | Chair-like conformations are considered biologically more active. |

Understanding the stable conformations of this compound and its derivatives is critical for predicting their interactions in a biological environment and for the rational design of molecules with specific three-dimensional shapes.

Applications of 5 Bromo 1h Indene in Advanced Chemical Domains

Medicinal Chemistry and Drug Discovery

The indene (B144670) scaffold and its derivatives are recognized for their wide range of biological activities. The introduction of a bromine atom at the 5-position of the 1H-indene core can significantly influence the compound's physicochemical properties and its interactions with biological targets, making 5-bromo-1H-indene a molecule of great interest in medicinal chemistry.

Role as a Privileged Scaffold in Bioactive Molecules

The indene nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. researchgate.netfrontiersin.orgrsc.org The rigid, bicyclic framework of indene provides a well-defined three-dimensional structure that can be readily functionalized to create libraries of compounds for drug screening. The presence of the bromine atom in this compound offers a site for further chemical modifications through reactions like nucleophilic substitution and cross-coupling, allowing for the synthesis of a diverse range of bioactive molecules.

The indane ring system, a saturated version of indene, is found in several commercial drugs, highlighting the therapeutic potential of this structural motif. researchgate.net Derivatives of indane have been developed as neuroprotective agents and CGRP receptor antagonists. researchgate.net The versatility of the indene and indane frameworks underscores their importance in the development of new therapeutic agents. researchgate.netresearchgate.net

Precursor Synthesis for Therapeutically Relevant Compounds

This compound serves as a crucial starting material for the synthesis of a variety of therapeutically relevant compounds. smolecule.com Its chemical reactivity allows for its use in the construction of more complex molecular architectures. For instance, it can be used to synthesize indene derivatives that are explored for their potential applications in pharmaceuticals. smolecule.com The bromine atom can be readily substituted by other functional groups, and the indene core can undergo various transformations, making it a versatile building block in organic synthesis.

A Chinese patent describes a method for preparing 1H-indene-1-ketone-3-methanoic acid compounds, including 5-bromo-1H-inden-1-one-3-carboxylic acid, which are intermediates in drug synthesis. google.com This highlights the industrial relevance of this compound derivatives in the pharmaceutical field.

Exploration in Anticancer Research

Indene derivatives have been investigated for their potential as anticancer agents. smolecule.com The indene/indane scaffold is considered a privileged structure for the development of anticancer therapeutics that target various oncologic pathways. researchgate.net Studies have shown that some indene derivatives can inhibit the growth of various cancer cell lines, suggesting their potential for development as anticancer drugs.

For example, derivatives of 5-bromo-1,3-indandione (B1279020), a related compound, have been studied for their ability to induce apoptosis in cancer cells. smolecule.com Research on indenyl-thiazole and indenyl-formazan derivatives synthesized from 5-bromo-2,3-dihydro-1H-inden-1-one has also shown anticancer potential. plos.org Furthermore, ruthenium(II) complexes incorporating ligands derived from 2-hydroxymethylidene-indene-1,3-diones have demonstrated anticancer activity against human ovarian cancer cell lines. researchgate.net

Table 1: Examples of this compound Derivatives and Analogs in Anticancer Research

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Dibromodiacetate derivatives of tetrahydroindene | MCF-7 (Breast cancer) | In silico anticancer activity | tubitak.gov.tr |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | MCF-7 (Breast), A-549 (Lung) | Anticancer activity against VEGFR-2-overexpressing cells | mdpi.com |

| Ru(II) complexes with 2-hydroxymethylidene-indene-1,3-dione ligands | OVCAR-5, SKOV-3, UWB1.289, UWB1.289+BRCA1 (Ovarian cancer) | Anticancer activity, with some complexes being more active than cisplatin (B142131) in the SKOV-3 cell line. | researchgate.net |

| 2-Amino-2,3-dihydro-1H-indene-5-carboxamides | Pancreatic cancer (in vivo) | Inhibition of discoidin domain receptor 1 (DDR1) | acs.org |

Investigation in Antimicrobial and Antifungal Agents

The indene scaffold has also been explored for its potential in developing new antimicrobial and antifungal agents. smolecule.comsmolecule.com Derivatives of 5-bromo-1,3-indandione have shown promise as antibacterial and antifungal agents. smolecule.com The presence of the bromine atom is thought to enhance the biological activity by influencing the compound's interaction with biological targets. smolecule.com

Studies on 5-bromo-2,3-dihydro-1H-indene-1-thiol have indicated potential antimicrobial properties. smolecule.com Additionally, research on indolizine-1-carbonitrile (B3051405) derivatives, synthesized in a process involving a 4-bromophenyl group, has identified compounds with significant antifungal and antibacterial activities. brieflands.comnih.gov

Table 2: Antimicrobial and Antifungal Activity of Indene-Related Compounds

| Compound/Derivative Class | Target Organism(s) | Activity | Reference(s) |

|---|---|---|---|

| 5-Bromo-1,3-indandione derivatives | Bacteria and fungi | Potential antibacterial and antifungal agents | smolecule.com |

| (2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine Hydrochloride | Various bacterial strains | Promising inhibitory effects | |

| 5-bromo-6-chloro-2,3-dihydro-1H-indene | Bacteria | Potential antimicrobial properties | |

| 5-Bromo-2,3-dihydro-1H-indene-1-thiol | Bacteria | Potential antimicrobial properties | smolecule.com |

| Indolizine-1-carbonitrile derivatives | Candida species, Aspergillus species, various bacteria | Antifungal and antibacterial activity | brieflands.comnih.gov |

Development of Biochemical Probes for Biological Systems

Derivatives of this compound are utilized as biochemical probes to investigate biological systems. For example, (2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine has been investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding. The compound 5-bromo-1H-indole-2-carboxylic acid, a related indole (B1671886) derivative, is also used as a biochemical reagent in life science research. medchemexpress.com These probes are valuable tools for understanding complex biological processes at the molecular level.

Potential Applications in Neurological Disorder Research

The indane framework, closely related to indene, is present in drugs used for neurological conditions. researchgate.net Research has explored the potential of this compound derivatives in the context of neurological disorders. For instance, (2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine hydrochloride has been explored for its potential therapeutic effects in the development of new drugs targeting neurological disorders, with preliminary studies suggesting neuroprotective properties.

Furthermore, peripherally selective cannabinoid 1 receptor (CB1R) agonists based on the indene scaffold have been developed for the treatment of neuropathic pain, demonstrating efficacy without significant central nervous system side effects. nih.gov In another study, new indane derivatives containing a 2-hydrazinothiazole moiety were synthesized and evaluated as potential inhibitors of acetylcholinesterase and monoamine oxidase-B, enzymes relevant to Alzheimer's and Parkinson's diseases. researchgate.net

Scaffold-Based Drug Design Strategies

In modern medicinal chemistry, scaffold-based drug design is a pivotal strategy for discovering novel therapeutic agents. This approach involves identifying a core molecular structure, or scaffold, that is responsible for the desired biological activity. biosolveit.de The indene scaffold, and specifically its bromo-derivatives, has been explored for its potential in developing new drugs.

Researchers have successfully utilized an "indole-to-indene" scaffold switch to discover new agonists for the 5-HT6 serotonin (B10506) receptor, which is a target for cognitive disorders. acs.org This strategy led to a series of indenylsulfonamides with significant binding affinities. acs.org The structural variations, including the nature of the indene core and substitutions on the ring, were crucial in modulating the agonist activity. acs.org For instance, the N-(inden-5-yl)imidazothiazole-5-sulfonamide demonstrated high affinity and functioned as a potent full agonist for the 5-HT6 receptor. acs.org

Furthermore, the 2,3-dihydro-1H-indene (indane) framework, accessible from indene precursors, is a key component in various drug candidates. It has been incorporated into inhibitors of the Discoidin Domain Receptor 1 (DDR1), a novel target in pancreatic cancer research. acs.org The synthesis of these complex inhibitors often involves multi-step processes where the indene or indane scaffold provides the necessary three-dimensional structure for effective target engagement. acs.org The versatility of the bromo-indene starting material allows for the introduction of diverse functional groups necessary for optimizing potency and pharmacokinetic properties.

| Drug Target | Scaffold Type | Example Application | Key Finding |

| 5-HT6 Serotonin Receptor | Indenylsulfonamide | Development of novel agonists | An indole-to-indene scaffold switch led to potent 5-HT6 agonists. acs.org |

| Discoidin Domain Receptor 1 (DDR1) | 2,3-dihydro-1H-indene | Design of anti-pancreatic cancer agents | Indene-based carboxamides showed efficacy as DDR1 inhibitors. acs.org |

| Renin | Dihydrospiro[indene-piperidine] | Synthesis of renin inhibitors | The indene scaffold is part of complex molecules targeting hypertension. thieme-connect.com |

Materials Science and Organic Electronics

The unique electronic and optical properties of the indene ring system make this compound and its derivatives highly valuable in materials science, particularly in the burgeoning field of organic electronics. smolecule.com The ability to form conjugated polymers and small molecules allows for their integration into a variety of optoelectronic devices. smolecule.comangenechemical.com The bromine atom serves as a convenient handle for synthetic chemists to construct larger, more complex architectures through reactions like palladium-catalyzed cross-coupling.

Building Blocks for Advanced Materials

This compound is a fundamental building block for a range of advanced materials. angenechemical.comsmolecule.com Its derivatives are utilized as precursors in the synthesis of polymers, organic light-emitting diodes (OLEDs), and field-effect transistors (FETs). smolecule.com The reactivity of the bromine atom and the carbonyl groups in derivatives like 5-bromo-1,3-indandione allows for the construction of diverse molecular architectures with specific electronic and optical characteristics. smolecule.com This versatility enables researchers to fine-tune the properties of the resulting materials for specific applications. angenechemical.com

Application in Organic Photovoltaics (OPV)

In the quest for efficient renewable energy sources, organic photovoltaics (OPV) have emerged as a promising technology. Derivatives of this compound play a crucial role as building blocks for the light-absorbing layer in OPV devices. Specifically, this compound-1,3(2H)-dione is a key starting material for synthesizing non-fullerene acceptors (NFAs). rsc.org These NFAs are critical components in modern bulk heterojunction solar cells.

For example, complex molecules derived from bromo-indene are used to create the acceptor material in OPV cells. sunatech.com Research has demonstrated the synthesis of indacenodithiophene-based N-type conjugated polymers for highly stable ternary organic solar cells, starting from this compound-1,3(2H)-dione. rsc.org Additionally, small organic molecules incorporating an indene-1,3-dione unit, synthesized from a bromo-indene derivative, have been successfully used as donor materials in solution-processed bulk heterojunction solar cells. mdpi.com

| OPV Component | Starting Material | Resulting Material Type | Reference |

| Non-Fullerene Acceptor | This compound-1,3(2H)-dione | Indacenodithiophene-based polymer | rsc.org |

| Donor Material | 2-(5-Brmothiophen-2-yl) methylene)-1H-indene-1,3(2H)-dione | D-π-A configured small organic molecule | mdpi.com |

| Acceptor Material | Derivative of bromo-3-oxo-1H-indene | Propanedinitrile derivative | sunatech.com |

Utility in Organic Light-Emitting Diodes (OLED)

Indene derivatives are integral to the development of materials for Organic Light-Emitting Diodes (OLEDs), which are used in modern displays and lighting. smolecule.com The incorporation of indene units into conjugated polymers can enhance their electroluminescent properties. For instance, polymers containing 4-bromo-5-fluoro-2,3-dihydro-1H-indene units have shown a bandgap of 2.8 eV, making them suitable for emitting blue light in OLEDs. vulcanchem.com Furthermore, the rigid structure of the indene core contributes to the thermal stability of these materials, a critical factor for device longevity. vulcanchem.com Di-, tri-, and tetraphenylindane derivatives are another class of compounds used in OLEDs, showcasing the versatility of the indene scaffold in this application. google.com

Integration into Light-Emitting Electrochemical Cells (LEEC)

Light-Emitting Electrochemical Cells (LEECs) represent a type of light-emitting device that combines the properties of OLEDs and electrochemical cells. Indane derivatives, which can be synthesized from this compound, have been identified as useful materials for LEECs. google.com The unique ionic and electronic transport properties required for LEEC operation can be engineered by modifying the indene scaffold. Companies that specialize in organic electronic materials often list indene derivatives among their products for LEEC applications, highlighting their relevance in this area. sunatech.com

Development of Electrochromic and Thermally Activated Delayed Fluorescence (TADF) Materials

The functional versatility of this compound extends to the creation of smart materials like electrochromic and TADF materials.

Electrochromic Materials: These materials can change their color upon the application of an electrical voltage. Copolymers based on carbazole (B46965) and dithiophene derivatives have been synthesized for use in high-performance electrochromic devices. mdpi.comresearchgate.net In one study, a bromo-substituted carbazole derivative was used to lower the HOMO energy level of the resulting polymer, a key parameter in controlling the material's electrochromic behavior. mdpi.comresearchgate.net The bromo-substituent facilitates polymerization and influences the electronic properties of the final material, leading to multicolor transitions and high coloration efficiency. mdpi.comresearchgate.net

Thermally Activated Delayed Fluorescence (TADF) Materials: TADF materials are a class of emitters that can harvest both singlet and triplet excitons for light emission, leading to high efficiency in OLEDs. While direct examples of this compound in TADF molecules are emerging, the indene structure is noted in patent literature concerning TADF compounds. google.com The rigid framework of indene can be beneficial in designing molecules with a small energy gap between their singlet and triplet excited states (ΔE_ST), a prerequisite for efficient TADF. The development of such emitters is an active area of research, with potential applications in next-generation displays and lighting. researchgate.netresearchgate.net

Role in Polymer Synthesis (e.g., Hydrocarbon Resins)

While the parent compound, 1H-indene, is widely used in the production of coumarone-indene resins and other hydrocarbon resins, the role of this compound is more specialized. guidechem.comchemicalbook.com 1H-Indene readily undergoes cationic polymerization, often initiated by Friedel-Crafts catalysts such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), to form thermoplastic polymers. guidechem.comresearchgate.net These resins are utilized extensively in industries manufacturing paints, coatings, adhesives, and rubber. guidechem.comchemicalbook.com

The incorporation of a bromine atom, as in this compound, offers a route to functionalized hydrocarbon resins. The bromo-group can serve two primary purposes:

Post-Polymerization Functionalization: If this compound is copolymerized with standard indene or other monomers, the bromine atoms on the resulting polymer backbone act as reactive handles. This allows for subsequent chemical modifications, such as cross-linking or the grafting of other functional groups, to tailor the resin's physical and chemical properties (e.g., adhesion, thermal stability, or flame retardancy).

Monomer for Specialty Polymers: The compound can be used as a monomer in its own right to create homopolymers or copolymers with inherent functionalities. The presence of bromine increases the polymer's density and modifies its refractive index and flame-retardant characteristics.

The polymerization of indene monomers typically proceeds via a cationic mechanism, which is compatible with the structure of this compound.

Table 1: Comparison of Indene and this compound in Polymer Synthesis

| Feature | 1H-Indene | This compound |

|---|---|---|

| Primary Use | Production of coumarone-indene and hydrocarbon resins. guidechem.comchemicalbook.com | Precursor for functionalized or specialty polymers. |

| Polymerization Method | Cationic polymerization with Friedel-Crafts catalysts. researchgate.net | Amenable to cationic polymerization. |

| Key Role of Substituent | N/A (unsubstituted) | The bromine atom serves as a reactive site for post-polymerization modification or imparts specific properties to the final polymer. |

Precursors for Functional Ligands in Organometallics

The indene framework is a cornerstone in the synthesis of ligands for organometallic chemistry, particularly for metallocene catalysts used in olefin polymerization. semanticscholar.org The indene molecule is a precursor to the indenyl anion, a ligand that is isoelectronic with the widely used cyclopentadienyl (B1206354) (Cp) anion but with different steric and electronic properties due to its fused benzene (B151609) ring. msu.edu

This compound is a critical starting material for creating substituted indenyl ligands. The bromine atom at the 5-position is not merely a passive substituent; it is a versatile reactive site for introducing a wide array of functional groups via cross-coupling reactions. semanticscholar.org This allows for the precise tuning of the electronic and steric environment of the resulting metal complex, which in turn controls the activity and selectivity of the catalyst.

A common strategy involves a palladium-catalyzed Suzuki coupling reaction between this compound (or its derivatives like 5-bromo-1-indanone) and various arylboronic acids. semanticscholar.org The resulting aryl-substituted indene can then be deprotonated and complexed to a transition metal, such as zirconium or hafnium, to form the active metallocene catalyst. semanticscholar.org

Table 2: Synthesis of Indenyl Ligand Precursors from Bromo-Indene Derivatives

| Starting Material | Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|---|

| 4-Bromo-2-methyl-1-indanone | Suzuki Coupling | Phenylboronic acid | 4-Aryl-2-methyl-1-indanone | semanticscholar.org |

| 7-Bromo-1H-indene | Nickel-Catalyzed Coupling | Isopropylmagnesium chloride | 7-Isopropyl-1H-indene | ambeed.com |

These transformations highlight how the bromo-substituent acts as a linchpin for building complex ligand architectures that are otherwise difficult to access.

Agrochemical Development

Bromo-organic compounds are well-established as important intermediates in the synthesis of agrochemicals, including herbicides, insecticides, and fungicides. sci-hub.se The presence of a bromine atom can enhance the biological activity of a molecule or provide a reactive handle for constructing the final active ingredient. This compound serves as a valuable scaffold in this context, providing a building block for more complex molecules with potential agrochemical applications. cymitquimica.com

Research into the synthesis of potential GABAA receptor modulators, which have applications in insecticides, has utilized brominated indanone intermediates. researchgate.net The synthesis of these complex molecules often relies on the strategic use of a bromine atom on the indene ring as a site for C-C bond formation through metal-catalyzed cross-coupling reactions. researchgate.net The indene core itself, combined with various substituents introduced via the bromine handle, allows for the exploration of a wide chemical space in search of new, effective, and selective agrochemicals.

Versatility as an Advanced Organic Synthesis Reagent

The utility of this compound as a versatile reagent stems from the reactivity of both its indene core and its carbon-bromine bond. It serves as a building block for a diverse range of more complex molecules through several fundamental reaction pathways.

Palladium-Catalyzed Cross-Coupling Reactions: The C(sp²)-Br bond at the 5-position is highly amenable to palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of aryl, vinyl, and alkynyl groups, respectively, onto the indene framework. This method is a cornerstone for synthesizing substituted indenes for materials science and ligand development. semanticscholar.org

Metal-Halogen Exchange: The bromine atom can be swapped for a metal, typically lithium, by treatment with an organolithium reagent like n-butyllithium at low temperatures. msu.edu The resulting 5-lithio-1H-indene is a potent nucleophile that can react with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce different functional groups.

Nucleophilic Aromatic Substitution (SNAAr): While less common for aryl bromides without strong electron-withdrawing groups, under specific conditions (e.g., high temperature, strong nucleophiles, or copper catalysis), the bromine atom can be displaced by nucleophiles like amines or alkoxides.

The combination of these reaction pathways makes this compound a powerful intermediate for accessing a wide range of substituted indene derivatives.

Table 3: Key Synthetic Transformations of this compound

| Reaction Type | Reagent Class | General Product | Significance |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acids / Pd catalyst | 5-Aryl-1H-indenes | Synthesis of precursors for metallocene ligands and conjugated materials. semanticscholar.org |

| Metal-Halogen Exchange | Organolithium reagents (e.g., n-BuLi) | 5-Lithio-1H-indene | Creates a potent nucleophile for C-C bond formation with various electrophiles. msu.edu |

| Cyanation | Metal cyanides (e.g., NaCN) | 5-Cyano-1H-indene | Introduction of a nitrile group, which is a precursor to amines, carboxylic acids, and amides. researchgate.net |

| Reduction/Dehydrogenation | N/A | 5-Bromo-1-indanone | Can be a precursor or a product depending on the synthetic route, linking indenes and indanones. chemicalbook.com |

Challenges and Future Perspectives in 5 Bromo 1h Indene Research

Overcoming Synthetic Hurdles in Stereoselective Indene (B144670) Construction

The precise three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is crucial for its biological activity and material properties. A significant challenge in the synthesis of indene derivatives, including those based on 5-bromo-1H-indene, is controlling this stereochemistry. The construction of indenes with specific stereoselectivity often suffers from drawbacks such as the use of complex chemicals, low yields, and potential health risks. sci-hub.se

Multi-step syntheses, which are often required to achieve the desired stereoisomer, can be inefficient, time-consuming, and involve the use of toxic solvents. ias.ac.in For instance, the synthesis of certain diepoxides from bisbromoacetate as a starting material has been reported to have a low efficiency of only 5-10%. nih.gov Overcoming these hurdles is a key focus of current research, with an emphasis on developing more direct and efficient methods for creating stereochemically defined indene structures.

Development of Novel and Efficient Synthetic Methodologies from Readily Available Precursors

To enhance the accessibility and utility of this compound derivatives, researchers are actively developing new and more efficient synthetic methods that start from simple and readily available materials. One approach involves the use of 1,3-dipolar cycloaddition reactions, which are considered an atom-economical and environmentally friendly way to construct complex heterocyclic systems. ias.ac.in

Recent advancements include a novel method for synthesizing 5-bromo-1-pentene (B141829) from 1,5-dibromopentane, which simplifies the process, improves yield, and reduces production costs. google.com Another innovative strategy involves the synthesis of indene amino acid derivatives starting from 1,2-bis(bromomethyl)benzene (B41939) and ethyl isocyanoacetate. acs.org The development of such methodologies is crucial for making the synthesis of complex indene-based molecules more practical and scalable for various applications.

Advances in Functionalization and Skeletal Editing of Aromatic Systems

The ability to selectively modify the chemical structure of aromatic systems like indene is fundamental to creating new molecules with desired properties. Transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose, allowing for the direct functionalization of C-H bonds. nih.gov This approach offers a more efficient alternative to traditional methods that often require pre-functionalized starting materials. nih.gov